5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole
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Overview
Description
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole is a synthetic organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 2,4-dichlorobenzylthio group and a 4-fluorophenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the 2,4-dichlorobenzylthio Group: This step involves the nucleophilic substitution reaction where the tetrazole ring is treated with 2,4-dichlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the 4-fluorophenyl Group: The final step involves the coupling of the tetrazole derivative with 4-fluorophenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated benzyl and phenyl positions, using nucleophiles like amines or thiols.
Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles under the influence of catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar compounds to 5-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole include other tetrazole derivatives with different substituents. These compounds may have similar core structures but differ in their biological activities and applications. Some examples include:
5-[(2,4-dichlorobenzyl)thio]-1-(4-iodophenyl)-1H-tetrazole: Similar structure but with an iodine atom instead of a fluorine atom.
5-[(2,4-dichlorobenzyl)thio]-1-(4-chlorophenyl)-1H-tetrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H9Cl2FN4S |
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Molecular Weight |
355.2 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)tetrazole |
InChI |
InChI=1S/C14H9Cl2FN4S/c15-10-2-1-9(13(16)7-10)8-22-14-18-19-20-21(14)12-5-3-11(17)4-6-12/h1-7H,8H2 |
InChI Key |
MWVMEUGQTJQXAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
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